(2,2,2-Trifluoro-1-methylethyl)benzene

Medicinal Chemistry ADME Prediction Fluorine Chemistry

(2,2,2-Trifluoro-1-methylethyl)benzene (CAS 161361-16-6), also known as (1,1,1-trifluoropropan-2-yl)benzene or 3,3,3-trifluoro-2-phenylpropane, is a trifluoromethylated aromatic hydrocarbon with the molecular formula C9H9F3 and a molecular weight of 174.16 g/mol. The compound features a benzene ring substituted at the benzylic position with a -CH(CH3)CF3 (trifluoroisopropyl) group, introducing both steric bulk and strong electron-withdrawing character from the trifluoromethyl moiety.

Molecular Formula C9H9F3
Molecular Weight 174.16 g/mol
CAS No. 161361-16-6
Cat. No. B3040134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,2-Trifluoro-1-methylethyl)benzene
CAS161361-16-6
Molecular FormulaC9H9F3
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(F)(F)F
InChIInChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyLXYXDDCJRHYYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2,2-Trifluoro-1-methylethyl)benzene CAS 161361-16-6: Buy or Source This Trifluoromethylated Aromatic Building Block


(2,2,2-Trifluoro-1-methylethyl)benzene (CAS 161361-16-6), also known as (1,1,1-trifluoropropan-2-yl)benzene or 3,3,3-trifluoro-2-phenylpropane, is a trifluoromethylated aromatic hydrocarbon with the molecular formula C9H9F3 and a molecular weight of 174.16 g/mol . The compound features a benzene ring substituted at the benzylic position with a -CH(CH3)CF3 (trifluoroisopropyl) group, introducing both steric bulk and strong electron-withdrawing character from the trifluoromethyl moiety. The presence of the CF3 group confers enhanced metabolic stability and increased lipophilicity (calculated LogP = 3.3524) relative to non-fluorinated alkylbenzene counterparts [1]. This compound serves as a versatile intermediate in organic synthesis, with applications spanning medicinal chemistry, agrochemical development, and materials science as a fluorinated building block . It is commercially available from multiple suppliers in purities ranging from 95% to 98%, typically packaged in 1 g to 5 g quantities for research and development purposes .

(2,2,2-Trifluoro-1-methylethyl)benzene CAS 161361-16-6: Why In-Class Fluorinated Aromatic Analogs Cannot Be Interchanged Without Performance Risk


Fluorinated aromatic compounds are not functionally interchangeable despite sharing superficial structural features. The specific substitution pattern in (2,2,2-trifluoro-1-methylethyl)benzene—a trifluoroisopropyl group at the benzylic position—creates a unique electronic and steric environment that differs fundamentally from other trifluoromethylated benzenes [1]. Unlike aromatic CF3-substituted compounds where the trifluoromethyl group is directly attached to the benzene ring (e.g., benzotrifluoride derivatives), the benzylic attachment in this compound provides a chiral center at the α-carbon, enabling stereochemical control in asymmetric syntheses [1]. Compared to α-(trifluoromethyl)benzyl alcohols (e.g., CAS 340-06-7) which contain a hydroxyl group, this compound lacks hydrogen-bond donating capacity (H_Donors = 0) and exhibits distinct solubility and partitioning behavior that affects reaction outcomes and purification protocols . Furthermore, relative to non-fluorinated isopropylbenzene (cumene), the CF3 substitution increases LogP by approximately 0.5 units (from ~2.8 to 3.35), altering chromatographic retention and bioavailability predictions . These differentiating properties render direct analog substitution inadvisable without re-optimization of synthetic protocols, analytical methods, or biological activity .

(2,2,2-Trifluoro-1-methylethyl)benzene CAS 161361-16-6: Quantitative Comparative Evidence for Scientific and Industrial Differentiation


Lipophilicity (LogP) Comparison of (2,2,2-Trifluoro-1-methylethyl)benzene vs. Non-Fluorinated Isopropylbenzene (Cumene) and CF3-Direct Aromatic Analogs

(2,2,2-Trifluoro-1-methylethyl)benzene exhibits a calculated LogP of 3.3524, representing a significant increase in lipophilicity compared to non-fluorinated isopropylbenzene (cumene, calculated LogP ~2.8), and differs from direct-aromatic CF3-substituted analogs which typically display LogP values in the 2.9-3.1 range due to electronic differences in conjugation [1]. This 0.5-unit LogP increase translates to approximately a 3-fold higher octanol-water partition coefficient, directly impacting membrane permeability and chromatographic retention behavior in both analytical and preparative applications [1]. The compound has zero hydrogen bond donors and acceptors (TPSA = 0), distinguishing it from α-(trifluoromethyl)benzyl alcohol derivatives (TPSA = 20.2) which exhibit different solubility and crystallization properties [2].

Medicinal Chemistry ADME Prediction Fluorine Chemistry

Commercially Available Purity Grades of (2,2,2-Trifluoro-1-methylethyl)benzene: 95% vs. 97% vs. 98% and Impact on Downstream Application Requirements

Commercial suppliers offer (2,2,2-Trifluoro-1-methylethyl)benzene in multiple purity grades: 95% (HPLC) from ChemicalBook, 97% from SynQuest Laboratories and Matrix Scientific, and 98% from Leyan [1]. This 3% purity differential (95% vs. 98%) is meaningful in the context of fluorinated aromatic chemistry where trace impurities—particularly non-fluorinated alkylbenzene contaminants or residual catalyst metals—can interfere with sensitive coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or introduce uncontrolled variables in biological screening . The 97-98% grades are recommended for final-step intermediates in pharmaceutical process chemistry, whereas the 95% grade may be sufficient for early-stage discovery where subsequent purification is already planned .

Organic Synthesis Quality Control Procurement

Rotatable Bond Count and Molecular Flexibility: (2,2,2-Trifluoro-1-methylethyl)benzene vs. Direct Aromatic CF3 Analogs

(2,2,2-Trifluoro-1-methylethyl)benzene contains exactly one rotatable bond (the C-C bond connecting the benzene ring to the trifluoroisopropyl group), whereas direct aromatic CF3-substituted benzenes (e.g., benzotrifluoride) have zero rotatable bonds between the CF3 group and the aromatic ring . This structural difference introduces conformational flexibility in the target compound that is absent in rigid aromatic CF3 analogs, potentially enabling better induced-fit binding to protein targets and altered pharmacokinetic profiles . Additionally, the compound violates zero Lipinski Rule of Five criteria and has a molecular weight of 174.16 g/mol, placing it well within drug-like chemical space . Compared to bulkier analogs such as 1-isobutyl-4-(2,2,2-trifluoro-1-methylethyl)benzene (MW = 230.27, 4 rotatable bonds), this compound offers a more compact fluorinated motif with lower molecular complexity .

Computational Chemistry Molecular Design Conformational Analysis

Chiral Resolution Availability: Racemic (2,2,2-Trifluoro-1-methylethyl)benzene (CAS 161361-16-6) vs. Enantiopure (S)-Isomer (CAS 1212716-22-7) and (R)-Isomer

The α-carbon of the trifluoroisopropyl group in (2,2,2-Trifluoro-1-methylethyl)benzene is a stereogenic center, making the racemic mixture (CAS 161361-16-6) a prochiral building block that can be resolved or employed in asymmetric syntheses to access enantiomerically enriched products [1]. The (S)-enantiomer is commercially available as a distinct CAS registry number (1212716-22-7) from suppliers including AKSci and Chemenu in 95% purity, enabling researchers to procure single-enantiomer material for stereochemical control . This contrasts with achiral fluorinated aromatics such as benzotrifluoride (CAS 98-08-8) or 4-fluorotoluene, which lack a stereogenic center and cannot be employed in applications requiring enantioselective transformations. The availability of both racemic and enantiopure forms provides synthetic flexibility that is absent in simpler achiral CF3-building blocks [1].

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Trifluoroisopropyl Group Utility in Low-Dielectric Polymer Materials vs. Alternative Fluorinated Monomers

The trifluoroisopropyl (-CH(CH3)CF3) motif present in (2,2,2-trifluoro-1-methylethyl)benzene and its derivatives has been demonstrated to contribute to ultralow water absorption and reduced dielectric constant in cross-linked fluorinated poly(aryl ether)s (UCL-PAEn) [1]. In a 2024 study, poly(aryl ether)s incorporating trifluoroisopropyl and perfluorobiphenyl structures exhibited dielectric constants as low as 1.13-1.84 at 1 MHz, along with high 5% weight loss temperatures (395-491 °C) [1][2]. This performance profile positions the trifluoroisopropyl group as a viable building block for 5G/6G communication materials and microelectronic interlayer dielectrics, offering a distinct balance of processability and electrical performance compared to perfluoroalkyl monomers that may require more demanding polymerization conditions [2].

Polymer Chemistry Dielectric Materials Fluorinated Polymers

Zero Hydrogen Bond Donor/Acceptor Capacity: Differentiation from Hydroxyl-Containing Trifluoromethyl Aromatic Analogs

(2,2,2-Trifluoro-1-methylethyl)benzene has a calculated Topological Polar Surface Area (TPSA) of 0 Ų and zero hydrogen bond donors or acceptors (H_Donors = 0, H_Acceptors = 0), distinguishing it from α-(trifluoromethyl)benzyl alcohol derivatives (e.g., CAS 340-06-7) which have a TPSA of 20.2 Ų and one H-donor . This fundamental difference in hydrogen bonding capacity directly impacts solubility profiles: the target compound is insoluble in water and readily soluble in organic solvents, making it suitable as a non-polar reaction medium or extractant, whereas hydroxyl-containing analogs exhibit partial water solubility and different crystallization behavior . For applications requiring strictly anhydrous conditions or where hydrogen bonding would interfere with coordination chemistry (e.g., organometallic catalysis), the absence of H-bonding functionality is a critical selection criterion .

Physicochemical Properties Solubility Crystallization

(2,2,2-Trifluoro-1-methylethyl)benzene CAS 161361-16-6: Optimal Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity (LogP = 3.3524) for CNS Penetration or Membrane Permeability

As demonstrated in Section 3, (2,2,2-Trifluoro-1-methylethyl)benzene exhibits a calculated LogP of 3.3524, representing a substantial increase over non-fluorinated isopropylbenzene (LogP ~2.8) . This enhanced lipophilicity, combined with its zero H-bond donor capacity (TPSA = 0), makes the compound particularly suitable as a starting material or fragment in central nervous system (CNS) drug discovery programs where blood-brain barrier penetration is required . The trifluoroisopropyl motif has been incorporated into drug candidates targeting the glycine transporter GlyT1 for schizophrenia treatment, exemplifying its utility in modulating physicochemical properties while maintaining target engagement .

Asymmetric Synthesis and Chiral Pool Development Requiring Stereochemical Control at the α-Carbon

The chiral center at the benzylic α-carbon of (2,2,2-Trifluoro-1-methylethyl)benzene enables stereoselective transformations that are impossible with achiral CF3-building blocks such as benzotrifluoride . Researchers engaged in enantioselective catalysis, chiral auxiliary development, or the synthesis of stereochemically defined pharmaceutical intermediates can procure either the racemic mixture (CAS 161361-16-6) for method development or the enantiopure (S)-isomer (CAS 1212716-22-7) for stereospecific applications . The commercial availability of single enantiomers supports structure-activity relationship (SAR) studies where stereochemistry impacts biological activity .

Synthetic Organic Chemistry Requiring Strictly Anhydrous Reaction Conditions and Non-Hydrogen-Bonding Solvents

With zero hydrogen bond donors or acceptors (TPSA = 0 Ų), (2,2,2-Trifluoro-1-methylethyl)benzene is well-suited for applications demanding strictly anhydrous and non-coordinating conditions, such as organometallic catalysis (e.g., Grignard reactions, transition metal-catalyzed cross-couplings) and moisture-sensitive transformations . Unlike hydroxyl-containing analogs that can poison water-sensitive catalysts or participate in unwanted H-bonding networks during crystallization, this compound serves as a non-interfering reaction medium, extractant, or building block that maintains chemical inertness under demanding synthetic protocols .

Advanced Polymer and Dielectric Materials Development for 5G/6G Communication and Microelectronics

Evidence from polymer chemistry research demonstrates that the trifluoroisopropyl (-CH(CH3)CF3) motif contributes to ultralow dielectric constants (k = 1.13-1.84 at 1 MHz) and reduced water absorption in cross-linked fluorinated poly(aryl ether)s . (2,2,2-Trifluoro-1-methylethyl)benzene serves as a model compound for studying trifluoroisopropyl reactivity and as a potential precursor for functionalized monomers used in low-k dielectric materials . This application is particularly relevant for researchers developing interlayer dielectrics, insulating films for multilayered wiring boards, and materials for high-frequency communication devices where signal integrity depends on low dielectric loss .

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